4-(6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)morpholine
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Overview
Description
4-(6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)morpholine is an organic compound that features a morpholine ring attached to a pyridine ring, which is further substituted with a dioxaborolane group
Preparation Methods
The synthesis of 4-(6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)morpholine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions starting from simple precursors.
Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction, often using pinacolborane or bis(pinacolato)diboron as the boron source.
Attachment of the Morpholine Ring: The morpholine ring is then attached to the pyridine ring through a nucleophilic substitution reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
4-(6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common reagents and conditions used in these reactions include palladium catalysts for borylation, transition metal catalysts for hydroboration, and various oxidizing and reducing agents . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)morpholine has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.
Material Science: The compound is explored for its use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)morpholine involves its interaction with specific molecular targets and pathways. The dioxaborolane group can participate in boron-mediated reactions, while the morpholine ring can interact with various biological targets, potentially affecting enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar compounds to 4-(6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)morpholine include:
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: This compound features a pyrazole ring instead of a pyridine ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound has an aniline group instead of a morpholine ring.
The uniqueness of this compound lies in its combination of a morpholine ring, a pyridine ring, and a dioxaborolane group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H25BN2O3 |
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Molecular Weight |
304.2 g/mol |
IUPAC Name |
4-[6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine |
InChI |
InChI=1S/C16H25BN2O3/c1-12-13(17-21-15(2,3)16(4,5)22-17)6-7-14(18-12)19-8-10-20-11-9-19/h6-7H,8-11H2,1-5H3 |
InChI Key |
GJKMDKDXDCRRPS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)N3CCOCC3)C |
Origin of Product |
United States |
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